Lipophilicity (LogP) Comparison: 3-Substituted vs. 2-Difluoromethyl Isonicotinaldehyde
3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde exhibits a measured LogP of 1.8352 , which is nearly identical to that of 2-(difluoromethyl)isonicotinaldehyde (LogP 1.8317) . This comparable lipophilicity, despite the trifluoroethoxy group being bulkier and more fluorinated, suggests that the 3-position substitution allows for a favorable balance between hydrophobic interactions and aqueous solubility, a critical parameter for cell permeability and oral bioavailability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.8352 |
| Comparator Or Baseline | 2-(Difluoromethyl)isonicotinaldehyde: LogP = 1.8317 |
| Quantified Difference | ΔLogP = +0.0035 |
| Conditions | Computed or experimentally determined LogP values (source-dependent). |
Why This Matters
Maintains similar lipophilicity to a less fluorinated analog, potentially offering improved metabolic stability without sacrificing permeability.
